![molecular formula C11H14N4O B6638761 N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as MPEP, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by the pharmaceutical company Merck, Sharp and Dohme as a potential treatment for anxiety, depression, and schizophrenia. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5, which belongs to the class C G protein-coupled receptors. It binds to the allosteric site of the receptor and prevents the activation of intracellular signaling pathways, leading to a decrease in the release of neurotransmitters such as glutamate. This results in the modulation of synaptic transmission and plasticity, which is thought to underlie its effects on learning, memory, and behavior.
Biochemical and Physiological Effects:
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has been shown to modulate the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are important mechanisms for learning and memory. N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models, possibly through its effects on the amygdala and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential off-target effects and the lack of availability of specific antibodies for mGluR5.
Orientations Futures
There are several future directions for the research on N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide and mGluR5. One area of interest is the potential therapeutic applications of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of mGluR5 in addiction and pain, and the potential of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide as a treatment for these conditions. Additionally, the development of more specific and potent mGluR5 antagonists and the characterization of the downstream signaling pathways of mGluR5 are also important areas for future research.
Méthodes De Synthèse
The synthesis of N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminoethyl)pyrrole-2-carboxamide to yield N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as anxiety and depression-like behaviors in animal models. N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as addiction and pain.
Propriétés
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(9-6-13-15(2)7-9)14-11(16)10-4-3-5-12-10/h3-8,12H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCXWJJDSZNTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
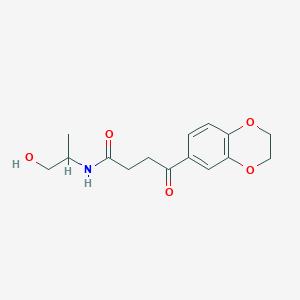
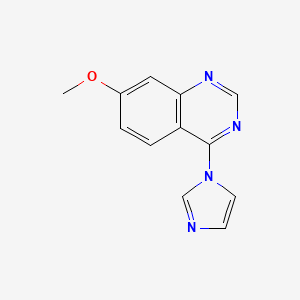


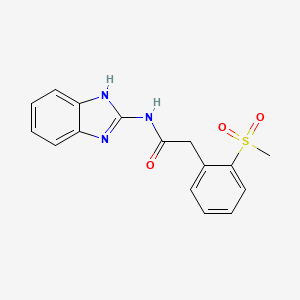
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
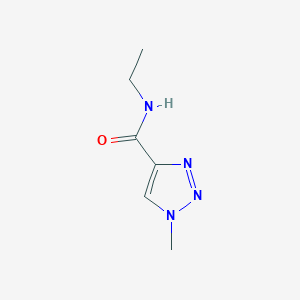
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
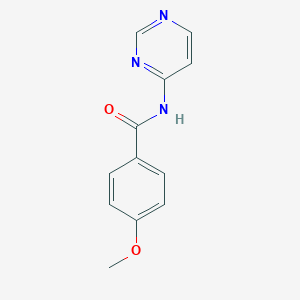

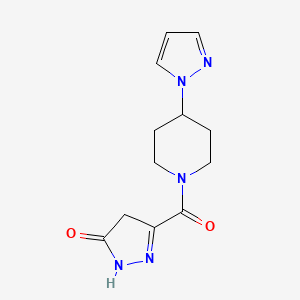
![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)